Rociletinib (CO-1686) is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR). [] It was designed to inhibit EGFR with activating mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR. [, , ] This selectivity makes it particularly relevant in cancer research, especially for non-small cell lung cancer (NSCLC) driven by EGFR mutations. []
Rociletinib is an experimental drug developed by Clovis Oncology, classified as a third-generation epidermal growth factor receptor inhibitor. It is designed to target specific mutations in the epidermal growth factor receptor, particularly the activating mutations and the T790M resistance mutation, which are common in non-small cell lung cancer. This compound has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration for use as a second-line treatment in patients with non-small cell lung cancer harboring these mutations .
The synthesis of Rociletinib involves several key steps, primarily utilizing organic synthesis techniques. The process generally starts with the preparation of a parent nucleus, 2,4-dichloro-5-trifluoromethylpyrimidine. This compound undergoes a series of reactions including substitution and condensation with various amine derivatives to produce the final product.
The synthesis has been optimized for high yield and purity, making it suitable for industrial production .
Rociletinib is chemically defined as N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidyl]amino]phenyl]-2-acrylamide. Its molecular formula is , and it has a molecular weight of 397.41 g/mol.
The structure features:
Rociletinib undergoes various chemical reactions during its synthesis:
Each step is carefully controlled to maximize yield and minimize by-products, utilizing techniques such as high-performance liquid chromatography for purification .
Rociletinib acts as an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase activity. It binds covalently to cysteine residues in the active site of the receptor, effectively blocking signaling pathways that drive tumor growth in non-small cell lung cancer.
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm identity and purity during synthesis .
Rociletinib's primary application lies in oncology, specifically for treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, aiming to improve outcomes for patients who have developed resistance to previous treatments.
Ongoing research continues to explore Rociletinib's efficacy in combination therapies and its potential use against other cancers exhibiting similar mutation profiles. Additionally, analogs of Rociletinib are being synthesized to enhance selectivity and reduce side effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: